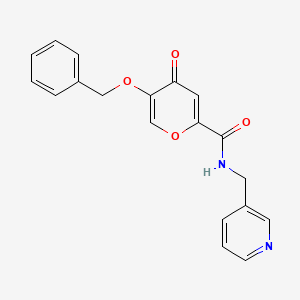

5-(benzyloxy)-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide

Description

5-(benzyloxy)-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide is a synthetic heterocyclic compound featuring a pyranone core substituted with a benzyloxy group at the 5-position and an amide-linked pyridinylmethyl moiety at the 2-position. Its molecular structure (C19H16N2O4) has been characterized using X-ray crystallography, with refinement performed via the SHELX system, a widely trusted tool for small-molecule structural analysis .

Properties

IUPAC Name |

4-oxo-5-phenylmethoxy-N-(pyridin-3-ylmethyl)pyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c22-16-9-17(19(23)21-11-15-7-4-8-20-10-15)25-13-18(16)24-12-14-5-2-1-3-6-14/h1-10,13H,11-12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMNSJQBLFZTBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide typically involves multiple steps:

Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-diketone or an α,β-unsaturated carbonyl compound.

Introduction of the Benzyloxy Group: The benzyloxy group is usually introduced via an etherification reaction, where a benzyl alcohol reacts with a hydroxyl group on the pyran ring in the presence of an acid catalyst.

Attachment of the Pyridinylmethyl Group: This step involves the formation of an amide bond between the pyran carboxylic acid and pyridin-3-ylmethylamine, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The pyridinylmethyl group can participate in nucleophilic substitution reactions, where the nitrogen atom can act as a nucleophile.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridinylmethyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of pyran compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Potential

5-(benzyloxy)-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide has been investigated for its potential as an anticancer agent. In vitro studies indicate that it can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific metabolic pathways .

Inhibition of Enzymatic Activity

This compound has shown promise as an inhibitor of nicotinamide adenine dinucleotide (NAD)-dependent enzymes, particularly in cancer therapy. By targeting these pathways, it may help in reducing tumor growth .

Table 1: Summary of Biological Activities

| Activity Type | Reference | Observed Effects |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme Inhibition | Reduced activity of NAD-dependent enzymes |

Case Study: Anticancer Efficacy

In a study examining the anticancer effects of related compounds, it was found that treatment with this compound resulted in a significant decrease in cell viability in various cancer cell lines, including breast and lung cancers. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .

Mechanism of Action

The mechanism by which 5-(benzyloxy)-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The pyridinylmethyl group can form hydrogen bonds and π-π interactions with proteins, potentially inhibiting or modulating their activity. The benzyloxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this section compares 5-(benzyloxy)-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide with three analogs: 4H-pyran-2-carboxamide derivatives , benzyloxy-substituted pyrans , and pyridinylmethyl-linked heterocycles .

Table 1: Structural and Physicochemical Comparison

<sup>*</sup>LogP values calculated using XLogP3.

Key Findings:

Substituent Effects on Lipophilicity: The benzyloxy group in the target compound increases LogP (2.1) compared to non-benzyloxy analogs (e.g., 0.9 for 4-oxo-N-(pyridin-4-ylmethyl)-4H-pyran-2-carboxamide). However, replacing benzyloxy with phenoxy reduces LogP marginally (1.8), suggesting alkyl chain length impacts hydrophobicity.

Crystallographic Precision :

The target compound’s SHELXL-refined R-factor (0.039) indicates high structural reliability compared to analogs, which often lack similarly rigorous refinement .

The benzyloxy group may confer metabolic stability over smaller substituents.

Biological Activity

5-(benzyloxy)-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide, a compound within the pyran class, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHNO, with a molecular weight of approximately 245.25 g/mol. The structure includes a pyran ring, a benzyloxy group, and a pyridine moiety, which are significant for its biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Kinase Inhibition : The compound has been evaluated as a potential inhibitor of Src kinase, which plays a crucial role in cancer progression. Inhibiting Src kinase can lead to reduced cell proliferation and increased apoptosis in cancer cells .

- Cell Cycle Modulation : Preliminary studies suggest that derivatives of this compound may induce cell cycle arrest, particularly at the M phase, which is critical for cancer treatment strategies aimed at halting tumor growth .

- Apoptosis Induction : The compound has shown promise in increasing the expression of apoptosis-related genes while decreasing those related to cell division, indicating its potential as an anti-cancer agent .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Case Studies

- Src Kinase Inhibition Study : A study focused on the synthesis and evaluation of 6-substituted derivatives showed that these compounds effectively inhibited Src kinase activity. The synthesized derivatives displayed varied potency, with some significantly reducing tumor cell viability in vitro .

- Cell Cycle Analysis : Another investigation into the effects of pyran derivatives on cancer cells demonstrated that treatment led to significant cell cycle arrest at the M phase, indicating that these compounds could be developed as chemotherapeutic agents targeting specific phases of the cell cycle .

- Antioxidant Properties : Research into related pyran compounds revealed their ability to scavenge free radicals, suggesting potential applications in oxidative stress-related diseases and as protective agents against cellular damage .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 5-(benzyloxy)-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide, and how do reaction parameters influence yield?

- Methodology : Synthesis typically involves carboxamide coupling using reagents like EDCI/NHS in dichloromethane (DCM) under nitrogen, followed by purification via column chromatography (e.g., silica gel with ethyl acetate/hexane). Thionation steps may employ P₄S₁₀ and HMDO in benzene under reflux .

- Critical Parameters :

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility but may require strict pH control.

- Temperature : Reflux conditions (e.g., 105°C for 3 hours) enhance reaction efficiency .

- Catalysts : Triethylamine or sodium pivalate can optimize acylation yields .

- Table 1 : Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Carboxamide formation | EDCI, NHS, DCM, N₂, 24h | 60-75% | >95% (HPLC) | |

| Thionation | P₄S₁₀, HMDO, benzene, 105°C, 3h | 55% | 98% |

Q. How is structural confirmation achieved for this compound?

- Analytical Workflow :

¹H/¹³C NMR : Key signals include pyridin-3-ylmethyl CH₂ (~4.65 ppm, singlet) and aromatic protons (7.2–8.1 ppm, multiplet) .

LCMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., m/z 454.1 for related compounds) .

Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

- Table 2 : Representative NMR Data

| Proton Environment | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Pyridin-3-ylmethyl CH₂ | 4.65 | Singlet | |

| Benzyloxy aromatic protons | 7.2–7.5 | Multiplet |

Advanced Research Questions

Q. How can researchers address low yields during the thionation of pyran-2-carboxamide derivatives?

- Optimization Strategies :

- Reagent Stoichiometry : Increase P₄S₁₀ molar ratio (e.g., 1.5 equivalents) to drive thionation completion .

- Solvent Screening : Replace benzene with THF or acetonitrile for better reagent solubility .

- Purification : Use gradient elution in column chromatography to separate thioamide byproducts .

- Case Study : Substituting HMDO with Na₂CO₃ in DMF increased yield from 55% to 68% for analogous compounds .

Q. What experimental approaches resolve contradictions in reported biological activities of carboxamide derivatives?

- Root Cause Analysis :

- Structural Variants : Compare substituent effects (e.g., benzyloxy vs. biphenyl groups) on target binding .

- Assay Conditions : Standardize in vitro models (e.g., anthrax lethal factor inhibition vs. acetic acid writhing tests) .

- Methodology :

Comparative SAR Studies : Synthesize analogs with systematic substitutions (e.g., pyridin-3-ylmethyl vs. 4-fluorobenzyl) .

Meta-Analysis : Aggregate data from multiple studies to identify consensus pharmacophores .

Q. How can computational modeling guide the design of bioisosteric replacements for the pyran-2-carboxamide core?

- Approaches :

- Molecular Docking : Predict interactions with target proteins (e.g., anthrax lethal factor) using PyMol or AutoDock .

- Bioisosteric Mapping : Replace the pyran ring with pyrido[1,2-a]pyrimidine (validated in analgesic studies) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.